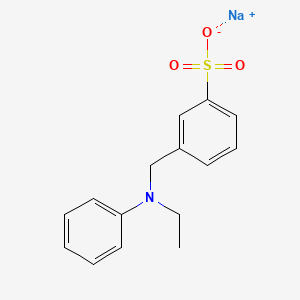

Sodium 3-((ethylanilino)methyl)benzenesulphonate

Description

Properties

CAS No. |

42480-72-8 |

|---|---|

Molecular Formula |

C15H16NNaO3S |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

sodium;3-[(N-ethylanilino)methyl]benzenesulfonate |

InChI |

InChI=1S/C15H17NO3S.Na/c1-2-16(14-8-4-3-5-9-14)12-13-7-6-10-15(11-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |

InChI Key |

XLOKOTCRRWNBGC-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of ethylaniline with benzyl chloride, followed by sulfonation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be summarized as follows:

Reaction of Ethylaniline with Benzyl Chloride: This step involves the nucleophilic substitution of benzyl chloride by ethylaniline.

Sulfonation: The resulting product is then subjected to sulfonation using sulfuric acid or another sulfonating agent.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.

Substitution: The ethylanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfonic acids.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Sodium 3-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a labeling agent.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of dyes, pigments, and surfactants.

Mechanism of Action

The mechanism of action of Sodium 3-((ethylanilino)methyl)benzenesulphonate involves its interaction with specific molecular targets. The ethylanilino group can interact with proteins and enzymes, affecting their function. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Sodium 3-((ethylanilino)methyl)benzenesulphonate with structurally related benzenesulphonate derivatives, focusing on molecular properties, applications, and toxicity profiles.

Key Structural and Functional Differences

Substituent Groups: this compound contains an ethylanilinomethyl group, which differentiates it from azo-based analogs like Metanil Yellow and Methyl Orange. The ethyl group may enhance lipophilicity compared to purely aromatic substituents . Azo derivatives (e.g., Metanil Yellow, Methyl Orange) feature azo (-N=N-) linkages, which confer strong chromophoric properties but are associated with mutagenicity risks .

Toxicity Profiles: Metanil Yellow exhibits mutagenicity in human lymphocytes and mice, while Methyl Orange is classified as a toxic transport hazard . Ethyl-substituted compounds like this compound may have lower acute toxicity due to reduced reactivity compared to nitro or azo groups, though data gaps exist.

Non-azo derivatives like this compound may offer safer alternatives in cosmetics and pharmaceuticals, pending further testing.

Environmental and Industrial Considerations

- Mobility in Soil: No data available for this compound, but sulfonates generally exhibit moderate mobility due to their polarity .

- Waste Disposal : Incineration with scrubbers is recommended for similar sulfonated compounds .

Biological Activity

Sodium 3-((ethylanilino)methyl)benzenesulphonate, a sodium sulfonate compound, has garnered attention due to its notable biological activities, particularly in the context of surfactant properties and interactions with biological membranes. This article delves into its biological activity, including mechanisms of action, applications in drug delivery, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonate group (-SO₃Na) attached to a benzene ring with an ethylanilino substituent. Its molecular formula is , with a molecular weight of approximately 313.3 g/mol. This structure enables the compound to exhibit surfactant properties, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Surfactant Properties

The primary biological activity of this compound stems from its ability to reduce surface tension and enhance membrane permeability. This property allows it to interact with lipid bilayers in cell membranes, facilitating the transport of various molecules across cellular barriers. Such interactions are particularly beneficial in drug delivery systems where enhanced membrane fluidity can improve the bioavailability of therapeutic agents.

Cell Membrane Interaction

Research indicates that this compound significantly alters the characteristics of biological membranes, promoting increased permeability. This can lead to improved uptake of poorly soluble drugs, making it a valuable agent in pharmaceutical formulations aimed at enhancing drug absorption .

Applications in Drug Delivery

This compound is utilized in various applications due to its surfactant properties:

- Drug Formulation : It is employed to improve the solubility and stability of drugs, particularly those that are hydrophobic or poorly soluble in aqueous environments.

- Targeted Delivery : The compound's ability to enhance membrane permeability makes it suitable for targeted drug delivery systems, allowing for more effective treatment regimens with reduced side effects.

Case Study 1: Enhanced Drug Absorption

A study investigated the effects of this compound on the absorption rates of certain anti-cancer drugs. Results demonstrated a significant increase in drug uptake in vitro when combined with this compound compared to control formulations without it. The study concluded that the surfactant properties of the compound played a critical role in enhancing drug permeability through cellular membranes.

Case Study 2: Membrane Protein Studies

In another research project focusing on membrane proteins, this compound was used to solubilize membrane proteins for analysis. The findings indicated that this compound effectively maintained protein functionality while allowing for easier purification and characterization processes .

Comparative Biological Activity Table

| Compound Name | Molecular Weight | Surfactant Activity | Application Area |

|---|---|---|---|

| This compound | 313.3 g/mol | High | Drug delivery systems |

| Sodium dodecyl sulfate | 288.38 g/mol | Very High | Laboratory reagent |

| Cetyltrimethylammonium bromide | 364.45 g/mol | Moderate | Antimicrobial applications |

Q & A

Basic: What are the recommended analytical techniques for confirming the purity and structure of Sodium 3-((ethylanilino)methyl)benzenesulphonate in synthetic chemistry?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and UV-Vis detection (λ = 400–500 nm, typical for azo dyes) to assess purity. Compare retention times with standards (e.g., Methyl Orange analogs) .

- Spectroscopy: Employ H/C NMR to confirm the ethylanilino and sulfonate moieties. FT-IR can validate sulfonate (S=O stretching at 1150–1250 cm) and aromatic C-H bonds.

- Mass Spectrometry: High-resolution ESI-MS in negative ion mode to confirm molecular weight (e.g., [M–Na] ion).

Basic: How does the solubility profile of this compound influence experimental design in aqueous systems?

Answer:

- The compound’s high solubility in water (due to the sulfonate group) enables homogeneous reactions in aqueous media. However, aggregation may occur at high concentrations (>1 mM), requiring dynamic light scattering (DLS) to monitor colloidal stability .

- For organic-phase studies, use polar aprotic solvents (e.g., DMSO) with controlled pH to avoid precipitation. Pre-saturate solvents with nitrogen to minimize oxidative degradation .

Advanced: How can researchers address inconsistencies in isomer-specific behavior during mechanistic studies of this compound?

Answer:

- Isomer Separation: Utilize preparative HPLC or ion-exchange chromatography to isolate isomers. Validate purity via H NMR (peak splitting analysis) and single-crystal X-ray diffraction .

- Computational Modeling: Apply DFT calculations to predict isomer stability and reactivity. Compare with experimental kinetic data (e.g., Arrhenius plots for thermal degradation) to resolve contradictions .

Advanced: What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies (pH 2–12, 25–80°C) with UV-Vis monitoring (absorbance decay at λmax). Use LC-MS to identify degradation products (e.g., desulfonation or azo bond cleavage) .

- Thermal Analysis: Perform TGA-DSC to determine decomposition onset temperatures. Correlate with FT-IR data to track structural changes (e.g., loss of sulfonate groups) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .

- Waste Disposal: Neutralize aqueous solutions with activated carbon filtration before disposal. Incinerate solid waste in a chemical scrubber to prevent environmental release .

Advanced: How can researchers resolve discrepancies in toxicity data for this compound in ecotoxicological studies?

Answer:

- Standardized Assays: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity, OECD 202) under controlled pH and temperature. Include positive controls (e.g., Methyl Orange) for cross-validation .

- Metabolite Profiling: Perform LC-QTOF-MS to identify toxic metabolites (e.g., free aniline derivatives). Compare with computational toxicity predictions (e.g., ECOSAR) .

Advanced: What strategies optimize the compound’s application in functional materials (e.g., actuators or sensors)?

Answer:

- Doping in Polymers: Incorporate into polypyrrole (PPy) matrices via electrochemical polymerization. Monitor ion-exchange capacity via cyclic voltammetry to assess actuator performance .

- Surface Modification: Functionalize graphene oxide (GO) via sulfonate group interactions. Characterize via XPS and AFM to confirm uniform dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.